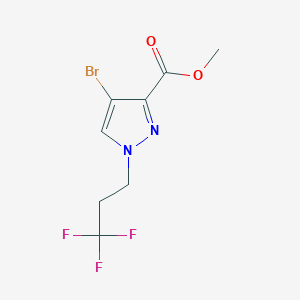
N-喹喔啉-6-基-2,3-二氢-1,4-苯二噁英-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It is a nitrogen-containing heterocyclic compound . The molecule has been studied for its antibacterial potential, with biofilm inhibition studies conducted against Escherichia coli and Bacillus subtilis .
Synthesis Analysis
The synthesis of this compound involves the combination of sulfonamide and benzodioxane . The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of this compound was determined using spectroscopy techniques. A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the combination of sulfonamide and benzodioxane .科学研究应用
生物医学应用
喹喔啉衍生物由于其独特的结构——萘环中的一些碳原子被氮原子取代——表现出广泛的生物医学应用。通过修饰喹喔啉结构合成这些化合物,以获得表现出显着抗菌活性和治疗慢性疾病和代谢疾病的潜力的变体。这些衍生物的多功能性允许它们在各种医疗和制药领域应用,展示了它们在新治疗剂开发中的重要性 (Pereira 等人,2015)。
抗菌和慢性病治疗
喹喔啉及其类似物已被研究其作为催化剂配体的潜力及其抗肿瘤特性。该结构允许通过与邻二胺和 1,2-二酮缩合形成化合物,从而产生源自各种合成途径的具有取代官能团的衍生物。这些合成的化合物对微生物感染表现出有希望的活性,并且正在探索其治疗慢性疾病的功效,强调了喹喔啉衍生物的治疗多功能性 (Aastha Pareek 和 Dharma Kishor,2015)。
药理学特性
喹喔啉酮及其衍生物的药理学特性已被广泛综述,突出了它们在各种生物活性中的显着作用。这些活性包括抗菌、抗炎、抗糖尿病、抗病毒、抗肿瘤和抗结核活性。研究结果表明,喹喔啉酮衍生物可以作为化学家开发在各种治疗领域具有增强疗效和安全性的新衍生物的关键支架 (Ramli 等人,2014)。
安全和危害
未来方向
The future directions for this compound could involve further exploration of its antibacterial potential, given its demonstrated activity against Escherichia coli and Bacillus subtilis . Further studies could also explore its potential applications in other areas, given the wide range of biological activities associated with sulfonamides and benzodioxane .
作用机制
Target of Action
N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
The mode of action of quinoxaline derivatives can vary depending on the specific derivative and its target. For instance, some quinoxaline derivatives have been found to inhibit certain types of receptor kinases . .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Some quinoxaline derivatives have been found to possess good pharmacokinetics and drug-likeness behavior . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its target. For example, some quinoxaline derivatives have been found to inhibit certain types of receptor kinases, potentially leading to effects such as the inhibition of cell proliferation . .
生化分析
Biochemical Properties
N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been observed to influence various cellular processes. It can induce cell cycle arrest and apoptosis in certain cancer cell lines, demonstrating its potential as an anticancer agent . The compound affects cell signaling pathways, including those involved in gene expression and cellular metabolism . By modulating these pathways, it can alter the behavior of cells, potentially leading to therapeutic benefits in diseases characterized by dysregulated cell signaling.
Molecular Mechanism
The molecular mechanism of N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to changes in their activity. For example, it can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, maintaining its activity over extended periods . Degradation can occur under specific conditions, leading to a loss of activity . Long-term studies have also indicated potential cumulative effects on cellular function, which are important for understanding its therapeutic potential.
Dosage Effects in Animal Models
The effects of N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including toxicity and organ damage . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in cellular metabolism . These interactions can affect metabolic flux and the levels of various metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is vital for optimizing the compound’s therapeutic potential.
Subcellular Localization
N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-17(11-1-4-15-16(9-11)23-8-7-22-15)20-12-2-3-13-14(10-12)19-6-5-18-13/h1-6,9-10H,7-8H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUWCELJVUQIAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=NC=CN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2377841.png)
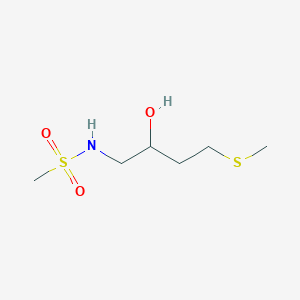
![5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377845.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2377849.png)
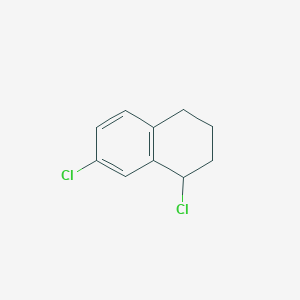
![2-[(4-Chlorophenyl)amino]propanohydrazide](/img/structure/B2377851.png)
![1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B2377852.png)
![(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2377853.png)
![2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2377854.png)
![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2377855.png)
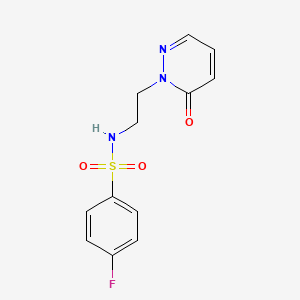
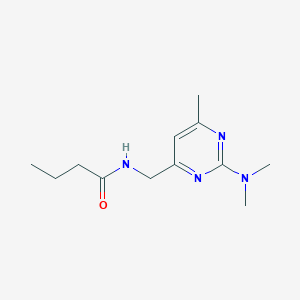
![4-{[2-(4-Morpholinyl)-2-oxoethyl]thio}-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2377859.png)
